1-(BUTYLSULFONYL)-4-(2-PYRIMIDINYL)PIPERAZINE
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Overview
Description
1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including anxiolytic, antipsychotic, and antidepressant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butylsulfonyl)-4-(2-pyrimidinyl)piperazine typically involves the reaction of 1-(2-pyrimidinyl)piperazine with butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidinyl ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the piperazine ring could result in various substituted piperazine derivatives .
Scientific Research Applications
1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anxiolytic and antipsychotic effects.
Medicine: Investigated for its potential therapeutic applications in treating anxiety and other psychiatric disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(butylsulfonyl)-4-(2-pyrimidinyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including serotonin and dopamine receptors, which are involved in regulating mood and behavior. The compound may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, contributing to its anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: A known anxiolytic agent and a metabolite of buspirone.
Gepirone: Another piperazine derivative with anxiolytic properties.
Tandospirone: A piperazine derivative used as an anxiolytic and antidepressant.
Uniqueness
1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine is unique due to the presence of the butylsulfonyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural difference could potentially lead to variations in its biological activity and therapeutic applications .
Properties
IUPAC Name |
2-(4-butylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-3-11-19(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14-12/h4-6H,2-3,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXFBSJDFWNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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